molecular formula C21H19ClN2O4S B2379060 1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 955725-02-7

1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No.: B2379060
CAS No.: 955725-02-7
M. Wt: 430.9
InChI Key: NNWBYKGIZMKXBI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a high-quality synthetic reference standard designed for pharmaceutical and biochemical research. This compound features a complex molecular architecture that combines a 3-chlorophenyl group, a methanesulfonamide linker, and a furan-2-carbonyl-substituted tetrahydroisoquinoline core. Tetrahydroisoquinoline derivatives are a significant class of nitrogen-containing heterocycles extensively studied for their diverse biological activities and presence in pharmacologically active molecules . The structural motifs present in this compound, including the chlorophenyl and furan rings, are commonly investigated as building blocks in medicinal chemistry for developing enzyme inhibitors and receptor modulators . This product is provided for research purposes as a reliable standard for method development, compound screening, and analytical studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c22-18-4-1-3-15(11-18)14-29(26,27)23-19-7-6-16-8-9-24(13-17(16)12-19)21(25)20-5-2-10-28-20/h1-7,10-12,23H,8-9,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWBYKGIZMKXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide , with CAS Number 955725-02-7, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H19ClN2O4SC_{21}H_{19}ClN_{2}O_{4}S with a molecular weight of 430.9 g/mol. The structure includes a furan ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as:

  • Activation of caspases : This leads to programmed cell death.
  • Alteration of the Bax/Bcl-2 ratio : An increase in pro-apoptotic proteins over anti-apoptotic proteins promotes apoptosis .

In one specific study involving a structurally related compound (SL-01), it was found to effectively delay tumor growth in nude mice bearing human cancer xenografts without significant body weight loss .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Compounds with similar furan and chlorophenyl groups have been reported to exhibit antimicrobial effects against various pathogens. For example, the presence of the furan moiety has been associated with enhanced activity against bacterial strains .

The proposed mechanisms through which this compound exhibits its biological activities include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways : They may interfere with pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Study 1: Anticancer Efficacy

A study focused on a related compound demonstrated that it induced apoptosis in cancer cell lines through:

  • MTT assays : These assays indicated a reduction in cell viability.
  • TUNEL staining : This showed increased apoptosis in treated cells compared to controls .

Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones and minimum inhibitory concentrations (MICs) that support the potential use of these compounds as antimicrobial agents .

Data Summary

PropertyValue
CAS Number955725-02-7
Molecular FormulaC21H19ClN2O4S
Molecular Weight430.9 g/mol
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityEffective against bacteria

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide exhibit significant anticancer properties. For instance, studies on related structures have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

  • Mechanism of Action : The compound's sulfonamide group is known to interact with biological targets such as enzymes and receptors involved in cancer progression.
  • Case Study : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as a lead compound for further drug development .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Similar compounds have shown efficacy against a range of bacterial and fungal pathogens.

  • Inhibition Studies : Antimicrobial screening methods such as the well diffusion method have been employed to assess the effectiveness of the compound against various microorganisms.
  • Results : Some studies reported significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans, indicating potential use in treating infections .

Neuroprotective Effects

Recent investigations into neuroprotective applications have highlighted the potential of this compound in treating neurodegenerative diseases.

  • Research Findings : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis.
  • Potential Applications : This suggests that this compound may be beneficial in developing therapies for conditions like Alzheimer’s disease .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to various diseases.

  • Target Enzymes : Research indicates that it may act as an inhibitor of certain kinases involved in cancer signaling pathways.
  • Implications for Drug Development : Such inhibitory activity opens avenues for developing targeted therapies that can selectively disrupt cancer cell signaling .

Comparison with Similar Compounds

Tetrahydroisoquinoline Sulfonamide Derivatives

Example Compound: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()

  • Core Structure : TIQ with sulfonamide linkage.
  • Key Differences :
    • Substituents on TIQ : The reference compound has a trifluoroacetyl group at position 2, whereas the target compound features a furan-2-carbonyl. The trifluoroacetyl group is strongly electron-withdrawing, while the furan moiety may engage in π-π interactions.
    • Aryl Group : The target’s 3-chlorophenyl contrasts with the reference’s 4-(2-cyclopropylethyl)-2-fluorophenyl. The latter includes a fluorine atom and a cyclopropylethyl chain, which could enhance steric bulk and metabolic stability.
  • Synthesis : Both compounds likely require acylation (e.g., trifluoroacetic anhydride for the reference vs. furan-2-carbonyl chloride for the target) and sulfonamide coupling steps .

Table 1: Structural Comparison of TIQ Sulfonamides

Feature Target Compound Compound
TIQ Position 2 Subst. Furan-2-carbonyl Trifluoroacetyl
Aryl Group 3-Chlorophenyl 4-(2-Cyclopropylethyl)-2-fluorophenyl
Functional Groups Sulfonamide, acyl Sulfonamide, trifluoroacetyl
Potential Application Hypothesized enzyme inhibition Acyl CoA monoacylglycerol acyltransferase 2 inhibitor

Pesticidal Compounds with Chlorophenyl Motifs

Example Compound : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ()

  • Core Structure : Cyclopropanecarboxamide with tetrahydrofuran and 3-chlorophenyl groups.
  • Comparison :
    • Cyprofuram uses a carboxamide linker instead of a sulfonamide, reducing hydrogen-bonding capacity.
    • Both compounds share a 3-chlorophenyl group, which is common in agrochemicals for its resistance to oxidative degradation.
  • Application : Cyprofuram is a fungicide, suggesting the target compound’s structural elements might be tailored for pesticidal activity, though its sulfonamide group could confer distinct target specificity .

Table 2: Comparison with Pesticidal Analogs

Feature Target Compound Cyprofuram ()
Linker Type Methanesulfonamide Carboxamide
Heterocyclic Subst. Furan-2-carbonyl Tetrahydro-2-oxo-3-furanyl
Chlorophenyl Position 3-Chlorophenyl 3-Chlorophenyl
Application Unknown (hypothetical pesticide/pharma) Fungicide

Hypothetical Physicochemical and Pharmacological Properties

  • Solubility : The sulfonamide group improves water solubility, but the 3-chlorophenyl and furan substituents may increase logP, reducing aqueous solubility.
  • Stability : The furan ring could be susceptible to oxidative metabolism, whereas the 3-chlorophenyl group might enhance stability.
  • Activity : If designed as an enzyme inhibitor, the furan-2-carbonyl may compete with cofactors (e.g., NAD+/NADP+) due to its planar structure, unlike the electron-deficient trifluoroacetyl group.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step protocols, including:

  • Acylation : Coupling furan-2-carbonyl chloride to the tetrahydroisoquinoline scaffold under basic conditions (e.g., triethylamine in dichloromethane) .
  • Sulfonamide Formation : Reacting the intermediate with 3-chlorophenylmethanesulfonyl chloride, requiring precise pH control (~7–8) to avoid side reactions .
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps, followed by deprotection with trifluoroacetic acid . Optimization strategies include:
  • Temperature control (0–25°C for acylation; reflux for sulfonamide coupling) .
  • Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to assess purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

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